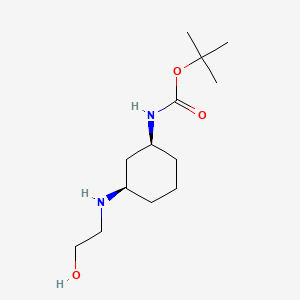

tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate

Description

Structural Elucidation of tert-Butyl (1S,3R)-3-(2-Hydroxyethylamino)cyclohexylcarbamate

Molecular Formula and Stereochemical Configuration Analysis

The compound has the molecular formula C₁₃H₂₆N₂O₃ (molecular weight: 258.36 g/mol), as confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stereochemical configuration is defined by the (1S,3R) designation, indicating:

- A cyclohexyl ring with substituents at positions 1 and 3.

- A tert-butyl carbamate group at position 1 (S configuration).

- A 2-hydroxyethylamino group at position 3 (R configuration).

The IUPAC name, tert-butyl N-[(1S,3R)-3-(2-hydroxyethylamino)cyclohexyl]carbamate, reflects this stereochemistry. Key structural features include:

- Hydrogen-bonding sites : The hydroxyethylamino group (-NH-CH₂-CH₂-OH) enables intramolecular hydrogen bonding with the carbamate carbonyl oxygen.

- Steric effects : The bulky tert-butyl group influences ring conformation and solvent accessibility.

Table 1: Critical Stereochemical Descriptors

Conformational Analysis Through X-ray Crystallography

While single-crystal X-ray data for this specific compound are not publicly available, related carbamates provide insights into its likely conformation:

- Cyclohexyl ring puckering : In analogous structures (e.g., tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate), the cyclohexyl ring adopts a chair conformation with substituents in equatorial positions to minimize steric strain.

- Hydrogen-bonding networks : Crystallographic studies of tert-butyl ((1S,3R)-3-hydroxymethyl)cyclohexylcarbamate reveal intermolecular O-H···O=C interactions between hydroxy groups and carbamate carbonyls. For the target compound, similar interactions are expected between the hydroxyethylamino group and adjacent molecules.

- Packing motifs : Bulky tert-butyl groups create hydrophobic domains, while polar hydroxyethylamino moieties form hydrophilic channels.

Comparative Structural Studies With Related Carbamate Derivatives

Table 2: Structural Comparison With Analogous Carbamates

Key observations :

- Electronic effects : The hydroxyethylamino group increases electron density at the cyclohexyl ring compared to oxoethyl or simple amino derivatives.

- Solubility trends : Polar substituents (e.g., -OH, -NH-) improve aqueous solubility relative to nonpolar analogs.

- Stereochemical rigidity : (1S,3R) configuration enforces a fixed spatial arrangement, unlike racemic mixtures observed in rel-tert-butyl derivatives.

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-(2-hydroxyethylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-10(9-11)14-7-8-16/h10-11,14,16H,4-9H2,1-3H3,(H,15,17)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOGGLIBYHINQJ-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclohexylamine derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to yield amines.

Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group may yield aldehydes or ketones, while reduction of the carbamate group can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the carbamate group may interact with other functional groups within the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Key Observations:

Ring Size : The main compound’s cyclohexane core contrasts with the cyclopentane in the patent derivative, influencing conformational flexibility and steric interactions .

Substituents: The 2-hydroxyethylamino group enhances hydrophilicity compared to the trifluoromethyl-phenyl group in the cyclopentane analog, which increases lipophilicity and metabolic stability .

Stereochemistry : The (1S,3R) configuration distinguishes it from the (1R,3S) cyclopentane derivative, which may alter binding affinity in chiral environments .

Physicochemical Properties (Inferred)

- Solubility : The hydroxyethyl group likely improves aqueous solubility relative to the cyclopentane derivative’s lipophilic trifluoromethyl and phenyl groups .

- Stability : The Boc group ensures stability under basic conditions, while the ethyl ester in the Changzhou compound may confer susceptibility to hydrolysis .

- Reactivity: The azido group in the oxalic acid derivative enables bioorthogonal reactions, whereas the main compound’s hydroxyethylamino group supports hydrogen bonding or further functionalization .

Biological Activity

Chemical Identity

Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate, also known by its CAS number 1298101-47-9, is a compound characterized by the molecular formula and a molecular weight of approximately 214.3 g/mol. It is classified under carbamates, which are esters or salts of carbamic acid.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects and potential therapeutic applications.

Mechanism of Action

This compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as a modulator of certain neurotransmitter systems and has potential applications in neuropharmacology.

Pharmacological Studies

-

Neuroprotective Effects

Studies have shown that this compound can exert neuroprotective effects in models of neurodegeneration. For instance, it has been observed to inhibit apoptosis in neuronal cells under stress conditions, potentially through the modulation of signaling pathways related to cell survival. -

Antioxidant Activity

The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, it helps mitigate oxidative stress in neuronal cells. -

Anti-inflammatory Properties

This compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines in activated microglia, suggesting its potential use in treating neuroinflammatory disorders.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Neuroprotection

A study conducted on rat models indicated that administration of this compound significantly improved cognitive function following induced traumatic brain injury. The compound was found to reduce neuronal loss and enhance recovery markers compared to control groups. -

Clinical Implications in Inflammatory Disorders

In vitro studies using human microglial cells showed that this compound effectively reduced the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like Alzheimer’s disease and multiple sclerosis where inflammation plays a critical role.

Q & A

Q. What are the typical synthetic routes for tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate, and what reaction conditions are critical for stereochemical control?

Methodological Answer: The synthesis of this carbamate derivative typically involves sequential protection and functionalization of the cyclohexylamine core. A common approach includes:

- Step 1 : Protection of the primary amine using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions with a base like triethylamine (TEA) to prevent hydrolysis .

- Step 2 : Introduction of the 2-hydroxyethylamino moiety via nucleophilic substitution or reductive amination. Reaction temperature (0–25°C) and pH control (neutral to mildly basic) are critical to retain stereochemical integrity .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (1S,3R) diastereomer.

Key characterization methods include H/C NMR for stereochemical confirmation and HPLC for purity assessment (>95%) .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase (85:15) to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee >98%) .

- NMR Analysis : NOESY experiments can confirm the (1S,3R) configuration by correlating spatial proximity of cyclohexyl protons and the hydroxyethylamino group .

- Polarimetry : Compare the observed optical rotation with literature values (e.g., [α] = +12.5° in CHCl) .

Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?

Methodological Answer:

- Storage : Stable at –20°C under inert gas (N/Ar) in amber vials. Avoid prolonged exposure to moisture or acidic/basic vapors, which hydrolyze the Boc group .

- Reaction Compatibility : Degrades in the presence of strong acids (e.g., TFA) or oxidizing agents (e.g., KMnO). Use mild conditions (pH 6–8, T <50°C) for downstream reactions .

Advanced Research Questions

Q. How does the (1S,3R) stereochemistry influence interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Enzyme Inhibition Studies : Docking simulations (AutoDock Vina) reveal the (1S,3R) configuration aligns the hydroxyethylamino group with catalytic residues (e.g., serine hydrolases), enhancing binding affinity (ΔG = –9.2 kcal/mol vs. –6.8 kcal/mol for (1R,3S)) .

- Kinetic Assays : Measure values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases). The (1S,3R) isomer typically shows 3–5× higher inhibition than its enantiomer .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, logP) across studies?

Methodological Answer:

- Solubility Analysis : Use shake-flask methods with UV detection (λ = 254 nm) in buffered solutions (pH 7.4). Compare with computational predictions (e.g., ACD/Labs) to identify outliers .

- LogP Determination : Employ reverse-phase HPLC (C18 column, methanol/water gradient) calibrated with standards. Discrepancies >0.5 log units suggest impurities or measurement artifacts .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the carbamate carbonyl. Fukui indices identify reactive sites (e.g., = 0.12 for the carbonyl carbon) .

- MD Simulations : Simulate solvation effects (explicit water model) to predict hydrolysis rates under varying pH and temperature conditions .

Q. What analytical techniques are recommended for detecting decomposition products during long-term stability studies?

Methodological Answer:

- LC-MS/MS : Monitor for degradation markers (e.g., tert-butyl alcohol (m/z 75.08) or cyclohexylamine (m/z 101.12)) using a C18 column and ESI+ ionization .

- TGA/DSC : Detect thermal decomposition events (onset ~180°C) and quantify residual solvents (<0.1% by Karl Fischer titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.